N-(哌啶-4-基)-4'-(三氟甲基)联苯-2-甲酰胺
描述
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide (TFPBC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. TFPBC has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
Treatment of Homozygous Familial Hypercholesterolemia (HoFH)
Scientific Field
Pharmacology and Genetics
Application Summary
Lomitapide is primarily used for the treatment of adults with HoFH, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C). It works by inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the synthesis of chylomicrons and very low-density lipoprotein (VLDL).
Methods of Application
Patients start with an initial dosage of 5 mg once daily, which is titrated upwards to a maximum dosage based on individual assessment. The drug is taken orally and is often used in conjunction with other lipid-lowering therapies, including LDL apheresis.
Results and Outcomes
In a phase III trial, lomitapide reduced mean plasma LDL-C levels by 50% from baseline over a 26-week treatment period. These reductions were sustained for up to 78 weeks with continued treatment .
Reduction of Plasma Lipid Levels
Scientific Field
Cardiovascular Medicine
Application Summary
Beyond HoFH, lomitapide has potential applications in reducing plasma levels of other lipids and lipoproteins, contributing to the management of cardiovascular diseases.
Methods of Application
The application method is similar to that in HoFH treatment, with oral administration and dosage adjustments based on tolerance and efficacy.
Results and Outcomes
Clinical trials have shown significant reductions in plasma concentrations of LDL-C and other lipids when using lomitapide, indicating its effectiveness in lipid management .
Study of MTP Inhibition
Scientific Field
Biochemistry
Application Summary
Lomitapide’s mechanism of action as an MTP inhibitor provides a model for studying the role of MTP in lipid metabolism and the development of atherosclerotic diseases.
Methods of Application
Research involves in vitro studies using cell lines or in vivo studies in animal models to observe the effects of MTP inhibition.
Results and Outcomes
Studies have elucidated the pathway of chylomicron and VLDL synthesis inhibition, offering insights into potential therapeutic targets for hyperlipidemia .
Pharmacokinetic Studies
Scientific Field
Pharmacokinetics
Application Summary
Understanding the metabolism of lomitapide, including its conversion to the M1 metabolite, is crucial for optimizing its therapeutic use and managing potential drug interactions.
Methods of Application
Mass-balance studies and analyses involving cytochrome P450 enzymes are conducted to determine the metabolic pathways and excretion profiles of lomitapide.
Results and Outcomes
Lomitapide is metabolized through CYP3A4 to metabolites M1 and M3, with more than 50% of the dose excreted in the urine and 33%-35% in the feces .
Genetic Research
Scientific Field
Genetics and Molecular Biology
Application Summary
Lomitapide’s role in treating genetic disorders like HoFH opens avenues for research into the genetic basis of hypercholesterolemia and the efficacy of gene-based therapies.
Methods of Application
Genetic sequencing and analysis are used to identify mutations in genes related to lipid metabolism, such as the LDL receptor gene.
Results and Outcomes
Research has contributed to a better understanding of the genetic variations that cause HoFH and the potential for personalized medicine approaches .
Hepatotoxicity Studies
Scientific Field
Toxicology
Application Summary
Given the risk of hepatotoxicity with lomitapide use, studies are conducted to understand its impact on liver function and to develop monitoring protocols.
Methods of Application
Clinical trials and patient monitoring involve regular liver function tests and imaging studies to assess hepatic fat levels and liver health.
Results and Outcomes
While lomitapide is generally well-tolerated, there is a boxed warning for hepatotoxicity, and the drug’s availability is restricted under a Risk Evaluation and Mitigation Strategy (REMS) due to this risk .
Lipid Absorption Inhibition
Scientific Field
Gastroenterology and Nutrition
Application Summary
Lomitapide can be used to study the inhibition of lipid absorption in the gastrointestinal tract, which has implications for treating obesity and related metabolic disorders.
Methods of Application
The compound is administered orally in experimental models to observe its effect on the absorption of dietary fats.
Results and Outcomes
Research indicates that lomitapide reduces the absorption of triglycerides, leading to decreased postprandial lipid levels .
Atherosclerosis Research
Scientific Field
Cardiology and Vascular Medicine
Application Summary
Lomitapide’s impact on lipid levels makes it a valuable tool for studying the development and treatment of atherosclerosis.
Methods of Application
Animal models are used to induce atherosclerosis, followed by treatment with lomitapide to assess its therapeutic effects.
Results and Outcomes
Studies show that lomitapide can reduce atherosclerotic plaque formation due to its lipid-lowering properties .
Drug Interaction Studies
Scientific Field
Pharmacodynamics
Application Summary
Given lomitapide’s metabolism via CYP3A4, it’s important to study potential drug interactions, especially with other medications metabolized by the same pathway.
Methods of Application
Clinical trials are conducted to monitor the pharmacokinetic profiles of lomitapide when co-administered with other drugs.
Results and Outcomes
Findings suggest that dose adjustments may be necessary when lomitapide is used with other CYP3A4 substrates to avoid adverse effects .
Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Scientific Field
Hepatology
Application Summary
Lomitapide’s effect on hepatic lipid levels makes it a candidate for studying NAFLD and non-alcoholic steatohepatitis (NASH).
Methods of Application
The compound is used in clinical studies involving patients with NAFLD to evaluate its efficacy in reducing hepatic fat content.
Results and Outcomes
Initial results indicate that lomitapide may help reduce liver fat levels, but there is a need for long-term studies to assess its safety and effectiveness in NAFLD/NASH patients .
Pediatric Hyperlipidemia
Scientific Field
Pediatric Endocrinology
Application Summary
While not currently approved for use in children, lomitapide presents a potential application for treating pediatric patients with severe hyperlipidemia.
Methods of Application
Clinical trials involving pediatric populations are needed to determine the appropriate dosing and safety profile for this age group.
Results and Outcomes
The potential for lomitapide to manage lipid levels in children with inherited lipid disorders is an area of ongoing research .
Personalized Medicine
Scientific Field
Genomic Medicine
Application Summary
Lomitapide’s use in genetic disorders like HoFH suggests its role in personalized medicine, tailoring treatments based on individual genetic profiles.
Methods of Application
Genetic testing is used to identify patients who may benefit most from lomitapide treatment based on their genetic makeup.
Results and Outcomes
This approach aims to optimize treatment efficacy and minimize adverse effects by considering the patient’s unique genetic factors .
These additional applications highlight the versatility of Lomitapide metabolite M1 in various scientific research fields. The compound’s role in lipid metabolism and its therapeutic potential continue to be areas of active investigation. As with any pharmaceutical agent, ongoing research and clinical trials are essential to fully understand its benefits and limitations.
Oncology Research
Scientific Field
Oncology
Application Summary
Recent studies have indicated that lomitapide may have anticancer properties, particularly in inducing autophagy-dependent cancer cell death.
Methods of Application
Lomitapide is tested in vitro on various cancer cell lines and in vivo on tumor xenografts to assess its effect on mTOR signaling and autophagy.
Results and Outcomes
The results showed that lomitapide directly inhibits mTORC1 and induces autophagy-dependent cancer cell death, decreasing mTOR signaling and inhibiting downstream events associated with increased LC3 conversion .
Metabolic Syndrome Management
Scientific Field
Endocrinology
Application Summary
Lomitapide’s role in lipid metabolism suggests potential applications in managing metabolic syndrome, which includes a cluster of conditions like hypertension, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels.
Methods of Application
Clinical trials involving patients with metabolic syndrome are conducted to evaluate the efficacy of lomitapide in managing the syndrome’s lipid-related aspects.
Results and Outcomes
While specific data on metabolic syndrome is limited, the lipid-lowering effects of lomitapide may contribute to the overall management of the syndrome’s cardiovascular risk factors .
Hepatic Impairment Studies
Application Summary
Given lomitapide’s metabolism in the liver, its use in patients with hepatic impairment is an important area of study to understand its safety and proper dosing.
Methods of Application
Studies involve assessing the pharmacokinetics of lomitapide in patients with varying degrees of hepatic impairment.
Results and Outcomes
The systemic exposure to lomitapide was substantially increased in patients with mild and moderate hepatic impairment, suggesting the need for careful dosing and monitoring in this population .
Drug Development and Design
Scientific Field
Pharmaceutical Sciences
Application Summary
The mechanism of action of lomitapide as an MTP inhibitor provides insights into the design of new drugs targeting lipid disorders.
Methods of Application
Drug design research utilizes the structure and function of lomitapide to develop novel compounds with improved efficacy or reduced side effects.
Results and Outcomes
This research is ongoing, with the goal of developing new therapeutic agents that can effectively manage lipid disorders with an optimized safety profile .
属性
IUPAC Name |
N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANXBKFOZBCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide | |
CAS RN |
182439-41-4 | |
Record name | N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。